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Get Quote

Technical Support Center: PGT Functional
Studies
Welcome to the Technical Support Center for Preimplantation Genetic Testing (PGT) Functional

Studies. This resource is designed for researchers, scientists, and drug development

professionals to provide troubleshooting guidance and answer frequently asked questions

related to the selection and use of appropriate negative controls in PGT functional assays.

Frequently Asked Questions (FAQs)
Q1: What are the primary purposes of negative controls
in PGT functional studies?
Negative controls are crucial for validating the results of PGT functional studies by helping to

identify false-positive results and assess the specificity of the assay.[1][2] Their primary

purposes are:
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To rule out contamination: In the context of PGT, where starting material is a single or a few

cells, it is critical to ensure that the results are not due to extraneous DNA.[3][4] Negative

controls, such as buffer blanks or samples from the culture medium, are processed

alongside the embryonic samples to detect any contamination introduced during sample

collection or amplification.[3][5]

To assess the specificity of the experimental manipulation: When performing functional

assays to determine the pathogenicity of a genetic variant, negative controls help to ensure

that the observed phenotype is a direct result of the variant in question and not a

consequence of the experimental procedure itself (e.g., off-target effects of gene editing).[1]

[6]

To establish a baseline for analysis: Negative controls provide a baseline or "normal"

reference point against which the effect of the experimental variable can be measured.[1]

Q2: What are the different types of negative controls
that should be used in PGT functional studies?
The choice of negative controls depends on the specific PGT technique and the functional

assay being performed. A multi-level approach to negative controls is often recommended.

For the PGT procedure itself (pre-functional study):

IVF Laboratory Negative Control: A minimum of one negative control per buffer (e.g., sample

collection buffer or washing media) should be included to monitor for contamination during

each step of the cell sample collection.[3]

Genetic Laboratory Negative Control: A minimum of one negative control containing only the

amplification mixture should be included to control for contamination during the setup of

amplification reactions.[3]

For functional validation studies of identified variants (e.g., Variants of Uncertain Significance -

VUS):

Isogenic Cell Lines (Wild-Type Control): The most robust negative control is an isogenic cell

line that is genetically identical to the experimental cell line, except for the variant being
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studied.[6][7] This allows for the unambiguous attribution of any observed phenotypic

differences to the presence of the variant.[6]

"No Treatment" Control: This control group consists of cells that do not receive the

experimental treatment (e.g., no transfection reagent, no viral vector). This helps to assess

the baseline behavior of the cells.[8]

Mock Transfection/Transduction Control: This control involves treating the cells with the

delivery vehicle (e.g., lipid nanoparticles, viral particles) but without the genetic material of

interest. This helps to control for any effects of the delivery method itself.

Scrambled/Non-Targeting Guide RNA (for CRISPR-based studies): In studies using

CRISPR-Cas9 to introduce a variant, a non-targeting guide RNA that does not have a

complementary sequence in the human genome should be used as a negative control. This

helps to control for the effects of the CRISPR machinery independent of DNA cleavage.

Q3: How can I functionally validate a Variant of
Uncertain Significance (VUS) identified in PGT?
Functional validation of a VUS is essential to determine its clinical significance.[9][10] The

general workflow involves introducing the VUS into a relevant cell-based or model organism

system and assessing its impact on protein function or a relevant cellular phenotype.

A typical workflow would be:

Select an appropriate model system: This could be a human cell line that expresses the

gene of interest, or a more complex model like an organoid.

Introduce the VUS: Use gene editing technologies like CRISPR-Cas9 to create an isogenic

cell line containing the VUS.[11]

Design and perform functional assays: The choice of assay depends on the function of the

protein. Examples include reporter gene assays, protein expression and localization studies,

or cell proliferation assays.[12]

Include appropriate controls: This is a critical step and should include a wild-type isogenic

cell line as a negative control and, if possible, a cell line with a known pathogenic variant as
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a positive control.

Quantitative analysis: Measure the functional readout and compare the results between the

VUS-containing cells, the wild-type negative control, and the pathogenic positive control.

Q4: What are some common pitfalls to avoid when
selecting and using negative controls?

Using unrelated cell lines as controls: Comparing a cell line with a variant to a different cell

line without the variant is not ideal due to confounding genetic differences between the lines.

Isogenic cell lines are the gold standard.[6]

Insufficient controls for multi-step procedures: In complex workflows like PGT and

subsequent functional studies, controls are needed at each critical step to pinpoint the

source of any issues.[3]

Ignoring the effect of the delivery system: The method used to introduce genetic material into

cells can have its own effects. A mock control is essential to account for this.

Poorly designed non-targeting controls for CRISPR: Scrambled guide RNAs can sometimes

have off-target effects. It is important to use validated non-targeting guide RNA sequences.
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Issue Possible Cause Recommended Action

High signal in "no DNA"

negative control during PGT

amplification.

Contamination of reagents or

workspace with DNA.

1. Discard all current

amplification reagents and use

fresh, aliquoted stocks. 2.

Thoroughly decontaminate

workspaces and equipment

(pipettes, centrifuges) with a

DNA-removing solution. 3.

Ensure proper aseptic

technique is followed during all

steps.[4]

Phenotypic effect observed in

mock-transfected negative

control cells in a functional

assay.

The transfection reagent or

delivery method is causing

cellular stress or toxicity.

1. Optimize the transfection

protocol by reducing the

concentration of the reagent or

the incubation time. 2. Try a

different delivery method (e.g.,

electroporation instead of lipid-

based transfection). 3. Include

a cell viability assay to assess

the health of the cells after

mock transfection.

No difference observed

between the wild-type

(isogenic negative control) and

the VUS-containing cells in a

functional assay.

1. The VUS is benign and has

no functional consequence. 2.

The functional assay is not

sensitive enough to detect the

effect of the variant. 3. The

gene is not expressed at a

high enough level in the

chosen cell line.

1. Confirm the presence of the

VUS in the experimental cell

line using sequencing. 2.

Include a positive control (a

known pathogenic variant) to

ensure the assay is working as

expected. 3. Choose a more

sensitive or relevant functional

readout. 4. Verify the

expression of the gene of

interest in the cell model using

qPCR or western blotting.[13]

High variability between

technical replicates of negative

Inconsistent experimental

technique or reagent

1. Review and standardize all

pipetting and cell handling
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controls. preparation. procedures. 2. Ensure all

reagents are thoroughly mixed

before use. 3. Increase the

number of technical replicates

to improve statistical power.

[14]

Quantitative Data Summary
The following table provides an example of expected quantitative readouts from a reporter

gene assay designed to assess the functional impact of a VUS in a transcription factor.
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Cell Line / Control Description

Expected Reporter

Gene Activity

(Relative

Luminescence Units)

Interpretation

Wild-Type (Isogenic

Negative Control)

Cells with the normal,

non-mutated gene.
100% (Baseline)

Establishes the

normal level of gene

activation.

VUS-Expressing

Isogenic cells

engineered to contain

the Variant of

Uncertain

Significance.

85% - 115%
If within this range, the

VUS is likely benign.

< 85% or > 115%

If outside this range,

the VUS may be

pathogenic or have a

gain-of-function effect.

Further investigation

is needed.

Known Pathogenic

(Positive Control)

Isogenic cells with a

previously

characterized

disease-causing

variant.

< 50% or > 150%

(depending on the

known effect)

Confirms that the

assay can detect

functional changes.

Mock Transfection

(Negative Control)

Wild-type cells treated

with the transfection

reagent only.

~100%

Shows that the

transfection process

itself does not

significantly alter

reporter activity.

No Treatment

(Negative Control)

Untreated wild-type

cells.
100% (Baseline)

Provides a baseline

for cell behavior

without any

experimental

manipulation.
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Experimental Protocols
Protocol 1: Generation of Isogenic Cell Lines using
CRISPR-Cas9 as Controls for Functional Studies
This protocol outlines the generation of a wild-type isogenic control cell line and a VUS-

containing cell line from a parental cell line.

Materials:

Parental human cell line (e.g., HEK293T, hESCs)

CRISPR-Cas9 expression vector

Guide RNA (gRNA) expression vector targeting the genomic locus of the VUS

Single-stranded oligodeoxynucleotide (ssODN) repair template containing the VUS

sequence

Validated non-targeting gRNA vector (for negative control)

Transfection reagent

Fluorescence-activated cell sorting (FACS) or antibiotic selection for transfected cells

Cell culture medium and supplements

PCR primers for genotyping

Sanger sequencing reagents

Methodology:

Design and clone gRNA: Design a gRNA that targets a region close to the VUS locus. Clone

the gRNA sequence into an appropriate expression vector.

Design ssODN repair template: Design a ~200 nucleotide ssODN centered on the VUS,

containing the desired nucleotide change.
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Co-transfection: Co-transfect the parental cell line with the Cas9 plasmid, the gRNA plasmid,

and the ssODN repair template. For the negative control transfection, use the non-targeting

gRNA.

Selection of transfected cells: Use FACS to sort for cells expressing a fluorescent marker

from the plasmids or use antibiotic selection.

Single-cell cloning: Plate the selected cells at a very low density to allow for the growth of

individual colonies, each derived from a single cell.

Expansion and genotyping: Expand the individual clones and extract genomic DNA. Use

PCR and Sanger sequencing to identify clones that have successfully incorporated the VUS.

Validation: Fully sequence the target gene in the validated clones to ensure no other

mutations were introduced. Validate the wild-type isogenic control in the same manner.

Protocol 2: Reporter Gene Assay for Functional
Validation of a VUS
This protocol describes a luciferase-based reporter assay to measure the impact of a VUS on

the activity of a transcription factor.

Materials:

Isogenic cell lines (Wild-Type, VUS-expressing, and Known Pathogenic if available)

Luciferase reporter plasmid containing a promoter responsive to the transcription factor of

interest

Control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization

Transfection reagent

Dual-luciferase reporter assay system

Luminometer

Methodology:
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Cell Plating: Plate the wild-type, VUS-expressing, and pathogenic control isogenic cell lines

in a 96-well plate at a predetermined density.

Transfection: Co-transfect the cells in each well with the firefly luciferase reporter plasmid

and the Renilla luciferase control plasmid. Include a mock-transfected control for each cell

line.

Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.

Cell Lysis: Lyse the cells using the buffer provided in the dual-luciferase assay kit.

Luminescence Measurement: Measure the firefly and Renilla luciferase activities

sequentially in a luminometer according to the manufacturer's protocol.

Data Analysis:

For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to

normalize for transfection efficiency.

Average the normalized ratios for each cell line and control group.

Express the activity of the VUS-expressing and pathogenic cell lines as a percentage of

the wild-type (negative control) cell line activity.
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Caption: Workflow for the functional validation of a VUS identified by PGT-M.
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Start: Designing a
PGT Functional Study

Is the study assessing the PGT process itself
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Is the study a functional validation
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Use contamination controls:
- IVF Lab Negative Control (Buffer)

- Genetic Lab Negative Control (No DNA)

Yes

Use a Wild-Type Isogenic Cell Line
as the primary negative control.

Yes

Include additional controls:
- Mock Transfection/Transduction

- No Treatment Control

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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